molecular formula C13H21N3OS B4750162 1-[4-(butylamino)-1-ethyl-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone

1-[4-(butylamino)-1-ethyl-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone

Cat. No. B4750162
M. Wt: 267.39 g/mol
InChI Key: LQIWTLRBGQDSLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(butylamino)-1-ethyl-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone, also known as BTE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. BTE is a pyrimidinone derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 1-[4-(butylamino)-1-ethyl-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and repair. This compound has also been found to inhibit the activity of the protein kinase C (PKC) signaling pathway, which is involved in various cellular processes, including cell proliferation and differentiation. Additionally, this compound has been found to inhibit the activity of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial growth. This compound has also been found to reduce inflammation and pain in animal models. Additionally, this compound has been found to improve cognitive function and memory in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

1-[4-(butylamino)-1-ethyl-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it has been found to exhibit a wide range of biological activities. Additionally, this compound has been found to be relatively safe and non-toxic in animal models. However, there are also some limitations to using this compound in lab experiments. One limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to investigate its effects. Additionally, this compound has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not well-established.

Future Directions

There are several future directions for research on 1-[4-(butylamino)-1-ethyl-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone. One direction is to investigate its potential use in the treatment of various cancers, including breast cancer, lung cancer, and leukemia. Another direction is to investigate its potential use in the treatment of viral infections, such as HIV and hepatitis C. Additionally, future research could investigate the potential use of this compound in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Finally, future research could investigate the mechanism of action of this compound in more detail, which could lead to the development of more effective treatments for various diseases.

Scientific Research Applications

1-[4-(butylamino)-1-ethyl-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone has been extensively studied for its potential applications in various fields of research. It has been found to exhibit anticancer, antiviral, and antibacterial properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, this compound has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory and pain-related conditions.

properties

IUPAC Name

1-[4-(butylamino)-1-ethyl-6-methyl-2-sulfanylidenepyrimidin-5-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3OS/c1-5-7-8-14-12-11(10(4)17)9(3)16(6-2)13(18)15-12/h5-8H2,1-4H3,(H,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQIWTLRBGQDSLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC(=S)N(C(=C1C(=O)C)C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-(butylamino)-1-ethyl-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone
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1-[4-(butylamino)-1-ethyl-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone
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1-[4-(butylamino)-1-ethyl-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone
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Reactant of Route 6
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1-[4-(butylamino)-1-ethyl-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.